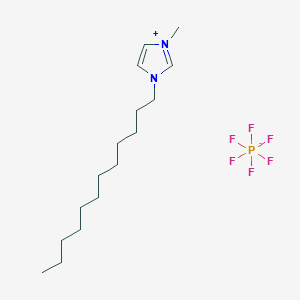

1-Dodecyl-3-methylimidazolium hexafluorophosphate

Descripción

Classification and Nomenclature within Ionic Liquid Systems

1-Dodecyl-3-methylimidazolium hexafluorophosphate belongs to the extensively studied family of disubstituted imidazolium ionic liquids, which represents one of the most prevalent classes in modern ionic liquid research. The imidazolium cation structure provides the fundamental scaffold for this ionic liquid category, where both nitrogen atoms in the imidazole ring are substituted with alkyl groups, creating the characteristic ionic nature that defines these materials. Within the broader classification system, this compound falls under the category of second-generation ionic liquids, which are distinguished by their incorporation of anions that demonstrate reduced reactivity with air and water compared to their chloroaluminate predecessors.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is formally designated as 1-dodecyl-3-methylimidazol-3-ium hexafluorophosphate. This naming convention explicitly identifies the positions of substitution on the imidazolium ring, with the dodecyl group occupying the 1-position and the methyl group at the 3-position. The hexafluorophosphate anion, represented by the formula PF₆⁻, constitutes the anionic component that balances the positive charge of the imidazolium cation.

The classification within ionic liquid systems is further refined by consideration of the alkyl chain length and its impact on physical properties. Long-chain imidazolium ionic liquids, such as this compound, exhibit distinct characteristics compared to their shorter-chain analogues. The twelve-carbon alkyl substituent places this compound in the category of ionic liquids that demonstrate liquid crystalline behavior, particularly when combined with specific anions that promote ordered molecular arrangements.

Table 1: Classification Parameters for this compound

| Parameter | Classification | Specific Characteristics |

|---|---|---|

| Cation Type | Disubstituted Imidazolium | 1,3-dialkylimidazolium structure |

| Anion Type | Hexafluorophosphate | PF₆⁻ coordination |

| Generation | Second-Generation Ionic Liquid | Air and water stable |

| Chain Length Category | Long-chain (C₁₂) | Dodecyl substitution |

| Physical State | Room Temperature Ionic Liquid | Melting point 60°C |

| Structural Class | Asymmetric Cation/Symmetric Anion | Flexible organic cation |

Propiedades

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHALGYBTKGJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047919 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-93-0 | |

| Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The reaction proceeds via an S<sub>N</sub>2 nucleophilic substitution mechanism, where the nitrogen atom of 1-methylimidazole attacks the electrophilic carbon of 1-bromododecane. Stoichiometric equivalence (1:1 molar ratio) is critical to avoid residual reactants. Excess 1-bromododecane may lead to di-alkylation impurities, while excess 1-methylimidazole complicates purification.

Reaction Conditions

Table 1: Optimization of Quaternization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate |

| Reaction Time | 24 h | Completes alkylation |

| Molar Ratio (1-MeIm:1-BrC<sub>12</sub>) | 1:1.05 | Minimizes di-alkylation |

Anion Exchange to Hexafluorophosphate

The bromide intermediate undergoes metathesis with sodium hexafluorophosphate (NaPF<sub>6</sub>) to yield the final product.

Metathesis Protocol

-

Dissolution: [C<sub>12</sub>MIM][Br] is dissolved in dichloromethane (DCM), while NaPF<sub>6</sub> is dissolved in deionized water.

-

Mixing: The aqueous NaPF<sub>6</sub> solution is added dropwise to the DCM solution under vigorous stirring.

-

Phase Separation: The biphasic system separates into an organic layer containing [C<sub>12</sub>MIM][PF<sub>6</sub>] and an aqueous layer with NaBr.

Critical Considerations

-

Anion Exchange Efficiency: A 5% molar excess of NaPF<sub>6</sub> ensures complete bromide substitution.

-

Moisture Sensitivity: PF<sub>6</sub><sup>−</sup> hydrolyzes in aqueous media at elevated temperatures, necessitating room-temperature reactions.

-

Purification: The organic layer is washed with water (3×) to remove residual NaBr, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure.

Table 2: Anion Exchange Reaction Metrics

| Parameter | Value | Impact on Purity |

|---|---|---|

| NaPF<sub>6</sub> Excess | 5% | Ensures >99% exchange |

| Reaction Temperature | 25°C | Prevents PF<sub>6</sub><sup>−</sup> hydrolysis |

| Washing Cycles | 3× | Reduces NaBr to <0.1% |

Advanced Purification Techniques

Recrystallization

The crude product is recrystallized from ethyl acetate/hexane mixtures to remove non-ionic impurities. This step enhances purity from ~95% to >98%.

Vacuum Drying

Final drying under vacuum (40–45°C, 48 h) eliminates volatile solvents and moisture, critical for hygroscopic ionic liquids.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 9.30 (s, 1H, N–CH–N), 7.35 (d, 1H, Im), 7.28 (d, 1H, Im), 4.15 (t, 2H, N–CH<sub>2</sub>–), 3.85 (s, 3H, N–CH<sub>3</sub>), 1.75 (m, 2H, CH<sub>2</sub>), 1.25 (m, 18H, CH<sub>2</sub>), 0.88 (t, 3H, CH<sub>3</sub>).

-

<sup>19</sup>F NMR: Single peak at −70 ppm confirms PF<sub>6</sub><sup>−</sup> anion.

Fourier-Transform Infrared Spectroscopy (FTIR)

Elemental Analysis

-

Calculated for C<sub>16</sub>H<sub>31</sub>F<sub>6</sub>N<sub>2</sub>P: C 48.48%, H 7.88%, N 7.06%.

Scalability and Industrial Adaptations

Análisis De Reacciones Químicas

1-Dodecyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Oxidation and reduction: The compound can participate in redox reactions, where it either gains or loses electrons.

Complexation: It can form complexes with metal ions, which is useful in catalysis and separation processes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Catalysis and Reaction Medium

1-Dodecyl-3-methylimidazolium hexafluorophosphate serves as an effective solvent and catalyst in organic reactions. Its hydrophobic nature allows it to solubilize non-polar compounds while facilitating reactions that require ionic environments. For instance, Xu et al. (2013) demonstrated its synergistic effect when combined with montmorillonite for microcellular foaming of poly(methyl methacrylate) using supercritical CO2, highlighting its utility in polymer processing and material development .

Extraction Processes

Separation of Natural Compounds

This ionic liquid has proven effective in the extraction of valuable natural compounds. A study by Zhang et al. (2018) explored its use for extracting ferulic acid and vanilla acid from aqueous solutions. The results indicated that the hydrophobic interactions facilitated by the ionic liquid significantly enhanced extraction efficiency compared to traditional methods . The extraction performance was found to improve with longer alkyl chains, underscoring the influence of molecular structure on extraction capabilities.

Rare Earth Element Recovery

Another notable application is in the flotation process for recovering rare earth elements. Research has shown that using this compound can enhance the recovery rates of minerals like monazite and bastnasite, achieving recovery efficiencies ranging from 23.77% to 77.91% when compared to conventional solvents .

Material Science

Ionic Liquid Crystals

The compound exhibits liquid crystalline behavior at elevated temperatures, making it a subject of interest in materials science. The ability to form ordered phases can be exploited in developing advanced materials with specific optical or electronic properties. Studies have characterized these behaviors using techniques such as NMR and X-ray diffraction, revealing insights into the structural dynamics of ionic liquid crystals .

Energy Storage Applications

Electrolytes in Batteries

this compound is being investigated as a potential electrolyte in energy storage systems, including batteries and supercapacitors. Its wide electrochemical window and thermal stability make it suitable for high-performance energy storage devices, contributing to advancements in sustainable energy technologies.

Summary of Key Applications

Mecanismo De Acción

The mechanism of action of 1-Dodecyl-3-methylimidazolium hexafluorophosphate involves its interaction with various molecular targets and pathways:

Solvent properties: Its ability to dissolve a wide range of compounds makes it an effective medium for chemical reactions and separations.

Complexation: It can form stable complexes with metal ions, which is useful in catalysis and separation processes.

Antimicrobial activity: The compound’s long alkyl chain and imidazolium cation contribute to its ability to disrupt microbial cell membranes, leading to cell death.

Comparación Con Compuestos Similares

1-Dodecyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Hexyl-3-methylimidazolium hexafluorophosphate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.

1-Decyl-3-methylimidazolium hexafluorophosphate: This compound has a similar structure but with a decyl chain instead of a dodecyl chain, leading to differences in its physical and chemical properties.

1-Butyl-3-methylimidazolium hexafluorophosphate: This compound has an even shorter alkyl chain, resulting in different solubility and stability characteristics.

The uniqueness of this compound lies in its long alkyl chain, which provides enhanced solubility and stability compared to its shorter-chain counterparts .

Actividad Biológica

1-Dodecyl-3-methylimidazolium hexafluorophosphate (C12MIm[PF6]) is a type of ionic liquid that has garnered attention for its unique physicochemical properties and potential biological applications. This article delves into its biological activity, examining its antimicrobial properties, interactions with biological systems, and implications for drug delivery and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a dodecyl chain attached to a methylimidazolium cation, paired with the hexafluorophosphate anion. The structure can be represented as follows:

This compound exhibits low volatility, high thermal stability, and tunable solubility, making it suitable for various applications in chemical processes and biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of C12MIm[PF6]. Research indicates that this ionic liquid demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Zone of Inhibition : In a study assessing its antimicrobial efficacy, C12MIm[PF6] exhibited zones of inhibition comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. The hydrophobic dodecyl chain facilitates interaction with lipid membranes, enhancing its antimicrobial effect .

Cytotoxicity and Biocompatibility

While C12MIm[PF6] shows promise as an antimicrobial agent, its cytotoxicity is a critical factor for biomedical applications. Studies have evaluated its effects on mammalian cells:

- Cytotoxicity Assays : In vitro assays demonstrated that at lower concentrations, C12MIm[PF6] exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic use .

- Biocompatibility : The compound's biocompatibility is further supported by its ability to form stable complexes with biomolecules, which may reduce toxicity while enhancing therapeutic efficacy .

Applications in Drug Delivery

The unique properties of C12MIm[PF6] make it an attractive candidate for drug delivery systems (DDS):

- Polymeric Carriers : It has been utilized in polymer-based DDS to improve the solubility and bioavailability of poorly soluble drugs. The ionic liquid aids in the formation of nanoparticles that can encapsulate therapeutic agents effectively .

- Targeted Delivery : The compound's ability to modify the release profiles of drugs allows for targeted delivery mechanisms, particularly in cancer therapy where enhanced permeation and retention (EPR) effects can be exploited to deliver drugs directly to tumor sites .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. How can I experimentally determine the melting point and ionic conductivity of 1-dodecyl-3-methylimidazolium hexafluorophosphate?

- Methodological Answer : Use differential scanning calorimetry (DSC) to measure the melting point, ensuring heating rates of 5–10 °C/min under inert gas (e.g., N₂) to avoid decomposition . For ionic conductivity (σ), employ impedance spectroscopy with a calibrated conductivity cell at 25 °C, ensuring sample hydration is minimized to prevent deviations caused by hygroscopicity .

Q. What are the recommended storage conditions to maintain the stability of this ionic liquid?

- Methodological Answer : Store in airtight glass containers under an inert atmosphere (argon or nitrogen) at 4 °C to prevent hydrolysis of the hexafluorophosphate (PF₆⁻) anion. Avoid exposure to moisture, as PF₆⁻ can degrade into HF under humid conditions .

Q. How do I verify the purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (¹H and ¹⁹F NMR) to confirm the absence of residual solvents (e.g., acetone) or unreacted precursors. Quantitative analysis via ion chromatography can validate the PF₆⁻ anion content, while elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can I optimize the synthesis of this compound to achieve >99% purity?

- Methodological Answer :

- Step 1 : React 1-methylimidazole with 1-bromododecane in a 1:1.05 molar ratio at 70 °C for 48 hours under nitrogen to form the bromide salt .

- Step 2 : Perform anion exchange with KPF₆ in dry acetonitrile (molar ratio 1:1.2) at room temperature for 24 hours.

- Step 3 : Purify via recrystallization in ethanol/ethyl acetate (1:3 v/v) and dry under vacuum (≤0.1 mbar) for 72 hours .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this ionic liquid?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under both air and inert atmospheres (N₂) to differentiate oxidative vs. inherent thermal degradation. Compare results with dynamic vapor sorption (DVS) data to assess moisture’s role in stability discrepancies . For PF₆⁻-based ionic liquids, decomposition onset temperatures typically range from 300–350 °C in inert conditions .

Q. How can I design experiments to study the compound’s role in enhancing polymer foaming with supercritical CO₂?

- Methodological Answer :

- Setup : Use a high-pressure reactor to mix poly(methyl methacrylate) (PMMA) with 1–5 wt% ionic liquid, then saturate with CO₂ at 150 bar and 40 °C for 24 hours .

- Analysis : Measure foam morphology via scanning electron microscopy (SEM) and correlate with ionic liquid concentration. Rheological tests (e.g., shear viscosity) can quantify plasticizing effects .

Q. What techniques confirm the structural interaction between the imidazolium cation and PF₆⁻ anion in solid-state applications?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal packing and anion-cation hydrogen bonding patterns .

- Raman spectroscopy : Identify vibrational modes (e.g., PF₆⁻ symmetric stretching at ~740 cm⁻¹) to assess ion-pairing strength .

- DFT calculations : Model charge distribution and binding energies to complement experimental data .

Q. How do I evaluate the electrochemical stability of this ionic liquid for potential use in energy storage systems?

- Methodological Answer : Perform cyclic voltammetry (CV) in a three-electrode cell (glassy carbon working electrode) with a Ag/Ag⁺ reference. Measure the anodic limit (typically ~3.0–4.0 V vs. Li/Li⁺) and cathodic stability using linear sweep voltammetry (LSV) . Electrochemical impedance spectroscopy (EIS) can assess ionic mobility in hybrid electrolytes .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.